3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be formed through cyclization reactions.
Introduction of the cyclopropyl group: This can be achieved through alkylation reactions using cyclopropyl halides.
Addition of the fluoroethyl group: This step might involve nucleophilic substitution reactions with fluoroethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the cyclopropyl and fluoroethyl groups.
N-cyclopropyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and cyclopropyl groups.
Uniqueness
The presence of the amino, cyclopropyl, and fluoroethyl groups in 3-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide makes it unique compared to other similar compounds
Properties
Molecular Formula |
C9H13FN4O |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H13FN4O/c10-3-4-14-5-7(8(11)13-14)9(15)12-6-1-2-6/h5-6H,1-4H2,(H2,11,13)(H,12,15) |
InChI Key |
ZDKVMLXIJYSVCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=C2N)CCF |
Origin of Product |
United States |
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